molecular formula C13H10BrNO3 B3096773 1-(Benzyloxy)-3-bromo-5-nitrobenzene CAS No. 128923-99-9

1-(Benzyloxy)-3-bromo-5-nitrobenzene

Cat. No. B3096773
M. Wt: 308.13 g/mol
InChI Key: JKDQJTZCMWRKJA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its role or use in industry or research .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties may include reactivity, acidity or basicity, and redox properties .

Scientific Research Applications

Ultrasound-Assisted Organic Synthesis

The use of ultrasound in organic synthesis, particularly in the preparation of nitro aromatic ethers, demonstrates the potential application of 1-(Benzyloxy)-3-bromo-5-nitrobenzene. Ultrasound irradiation enhances the reaction efficiency in the preparation of compounds like 1-butoxy-4-nitrobenzene, indicating a similar potential for 1-(Benzyloxy)-3-bromo-5-nitrobenzene (Harikumar & Rajendran, 2014).

Phase-Transfer Catalysis

The use of phase-transfer catalysis (PTC) in the synthesis of nitro aromatic ethers, including 1-(Benzyloxy)-3-bromo-5-nitrobenzene, highlights its application in chemical synthesis. A multi-site phase-transfer catalyst (MPTC) shows enhanced reaction rates and efficiency, demonstrating the importance of 1-(Benzyloxy)-3-bromo-5-nitrobenzene in such processes (Selvaraj, Abimannan, & Rajendran, 2014).

Synthesis of Complex Organic Compounds

Palladium[0]-mediated Ullmann cross-coupling of derivatives of 1-bromo-2-nitrobenzene, such as 1-(Benzyloxy)-3-bromo-5-nitrobenzene, can lead to the synthesis of quinolines, 2-quinolones, phenanthridines, and other complex organic structures. This application is crucial in the synthesis of various pharmaceutical and chemical compounds (Banwell et al., 2004).

Luminescent Metal-Organic Frameworks

Research on zinc-based metal–organic frameworks utilizing compounds like 1-(Benzyloxy)-3-bromo-5-nitrobenzene indicates potential applications in the development of luminescent sensors for detecting various substances in environmental and biological samples (Xu et al., 2020).

Environmental Biodegradation

The biodegradation of nitroaromatic compounds, such as nitrobenzene, by bacteria, suggests potential environmental applications for similar compounds like 1-(Benzyloxy)-3-bromo-5-nitrobenzene in pollutant degradation and environmental remediation (Friemann et al., 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

1-bromo-3-nitro-5-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-11-6-12(15(16)17)8-13(7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDQJTZCMWRKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-3-bromo-5-nitrobenzene

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 3-bromo-5-nitro-phenol (21.0 g, 96.33 mmol) in acetone (420.0 mL) was added K2CO3 (40.0 g, 289.41 mmol) followed by addition of benzyl bromide (17.20 mL, 144.40 mmol). The resulting reaction mixture was stirred at room temperature for 2 h. The reaction mixture was then diluted with water and extracted with EtOAc (3×250.0 mL). The combined organics was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The crude was purified over silica gel (100-200 M, 5% EtOAc-Hexane) to get the desired product (27.0 g, 91%).
[Compound]
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ice
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21 g
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40 g
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420 mL
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17.2 mL
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91%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-5-nitro-phenol (770 g, 3.53 mol) in acetone (10 L) was added pulverized K2CO3 (2.45 kg, 17.75 mol) in one portion at rt followed by addition of benzyl bromide (632 mL, 5.32 mol) over a period of 30 min. The resulting reaction mixture was stirred for 15 min then heated at reflux for 3 h. After reaction completion (by TLC), the reaction mixture was filtered through celite and the acetone distilled off. The crude residue thus obtained was purified over silica gel (60-120 M) using EtOAc:hexane (5:95) to obtain the desired product (551 g, 51%).
Quantity
770 g
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10 L
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Quantity
2.45 kg
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632 mL
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Yield
51%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Liu, Z Yang, YM Li, F Yang, L Feng, N Wang, D Ma… - Tetrahedron, 2014 - Elsevier
… 1-Benzyloxy-3-bromo-5-nitrobenzene (0.70 g, 2.27 mmol) was dissolved in ethyl acetate (50 ml), and stirred with tin (II) chloride dihydrate (5.10 g, 22.7 mmol) at room temperature. …
Number of citations: 6 www.sciencedirect.com
N Stiasni - 2011 - core.ac.uk
Hiermit versichere ich, dass ich die vorliegende Arbeit ohne unzulässige Hilfe Dritter und ohne Benutzung anderer als der angegebenen Hilfsmittel angefertigt habe; die aus fremden …
Number of citations: 4 core.ac.uk

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